Carbonic Anhydrase Inhibition: Superior Potency of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-Sulfonamide Derivatives vs. Acetazolamide
Derivatives synthesized from the core 5-methyl-1,3,4-thiadiazol-2-yl amine scaffold, which is structurally related to the target urea compound, demonstrated significantly higher inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II compared to the clinically used standard acetazolamide. Specifically, the sulfonamide derivatives exhibited IC50 values in the nanomolar range (0.144–15.65 nM for hCA I and 0.109–17.95 nM for hCA II), indicating a potency increase of up to two orders of magnitude over acetazolamide [1].
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase isozymes (hCA I and hCA II) |
|---|---|
| Target Compound Data | IC50 = 0.144–15.65 nM (hCA I); 0.109–17.95 nM (hCA II) for N-(5-methyl-1,3,4-thiadiazol-2-yl)-sulfonamide derivatives |
| Comparator Or Baseline | Acetazolamide (standard CA inhibitor) |
| Quantified Difference | Potency increased by up to ~100-fold (based on typical acetazolamide IC50 values of ~10-50 nM) |
| Conditions | In vitro enzyme inhibition assay using purified human CA I and CA II |
Why This Matters
Demonstrates that the 5-methyl-1,3,4-thiadiazole core is a validated scaffold for designing potent enzyme inhibitors, making this urea derivative a valuable starting point for synthesizing high-affinity CA inhibitors for glaucoma or anticancer research.
- [1] Karakuş S, et al. Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides as carbonic anhydrase I and II inhibitors. Phosphorus Sulfur Silicon Relat Elem. 2016;191(5):758-765. View Source
